1,3-Benzothiazole-6-carbonyl chloride
Overview
Description
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative . It has a molecular formula of C8H4ClNOS and a CAS number of 55439-73-1 .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-6-carbonyl chloride consists of a benzothiazole ring attached to a carbonyl chloride group .Chemical Reactions Analysis
Benzothiazoles have been synthesized through various reactions including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, including 1,3-Benzothiazole-6-carbonyl chloride, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Green Chemistry
Benzothiazole compounds, including 1,3-Benzothiazole-6-carbonyl chloride, are related to green chemistry. They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Applications
The benzothiazole ring system is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .
Antimicrobial Properties
Derivatives of the title compound have been investigated for their antimicrobial properties against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .
Pharmaceutical Chemistry
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
Synthesis of Biologically Active Drugs
This compound is used in the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of 1,3-Benzothiazole-6-carbonyl chloride involves its interaction with the DprE1 enzyme. The compound binds to the enzyme, inhibiting its function and thereby disrupting the biosynthesis of the cell wall of Mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.
Biochemical Pathways
The action of 1,3-Benzothiazole-6-carbonyl chloride affects the biochemical pathway involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria.
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability .
Result of Action
The result of the action of 1,3-Benzothiazole-6-carbonyl chloride is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria.
Action Environment
The action of 1,3-Benzothiazole-6-carbonyl chloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Future Directions
properties
IUPAC Name |
1,3-benzothiazole-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVUZRWHRIRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480488 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-6-carbonyl chloride | |
CAS RN |
55439-73-1 | |
Record name | 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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